

# Application Notes and Protocols: Methods for Assessing Anlotinib-Induced Apoptosis In Vitro

Author: BenchChem Technical Support Team. Date: December 2025



### Introduction

Anlotinib is a multi-target tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit.[1] It has demonstrated significant anti-tumor effects in various cancers, including non-small cell lung cancer, breast cancer, and ovarian cancer.[2][3] [4] One of the key mechanisms of Anlotinib's anti-cancer activity is the induction of apoptosis, or programmed cell death.[5] For researchers and drug development professionals, accurately assessing Anlotinib-induced apoptosis in vitro is crucial for understanding its mechanism of action and evaluating its therapeutic potential.

These application notes provide detailed protocols for the key methods used to assess **Anlotinib**-induced apoptosis, guidance on data presentation, and diagrams of the associated signaling pathways and experimental workflows.

## **Key Methods for Apoptosis Assessment**

Several robust methods are available to detect and quantify apoptosis in vitro. The most common assays used in **Anlotinib** research include:

 Annexin V/Propidium Iodide (PI) Staining: Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.



- TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Identifies
   DNA fragmentation, a hallmark of late-stage apoptosis.[6][7]
- Western Blotting: Measures changes in the expression levels of key apoptosis-regulating proteins.[6]
- Caspase Activity Assays: Quantifies the activity of caspases, the key executioner enzymes of apoptosis.[8]

## **Quantitative Data Presentation**

Summarizing quantitative data in a structured format is essential for comparison and interpretation. The following tables provide examples of how to present data from apoptosis assays after treating cancer cells with **Anlotinib**.

Table 1: Apoptosis Rate Determined by Annexin V/PI Flow Cytometry

| Cell Line            | Treatment<br>(24h) | Apoptotic<br>Cells (%)<br>(Annexin<br>V+/PI-) | Late Apoptotic/N ecrotic Cells (%) (Annexin V+/PI+) | Total<br>Apoptotic<br>Cells (%) | Reference |
|----------------------|--------------------|-----------------------------------------------|-----------------------------------------------------|---------------------------------|-----------|
| MCF-7                | DMSO<br>(Control)  | 2.1 ± 0.5                                     | 1.5 ± 0.3                                           | 3.6 ± 0.8                       | [2]       |
| Anlotinib (10<br>μM) | 15.4 ± 1.8         | 8.2 ± 1.1                                     | 23.6 ± 2.9                                          | [2]                             |           |
| MDA-MB-231           | DMSO<br>(Control)  | 1.8 ± 0.4                                     | 1.2 ± 0.2                                           | 3.0 ± 0.6                       | [2]       |
| Anlotinib (10<br>μM) | 8.9 ± 1.2          | 5.6 ± 0.9                                     | 14.5 ± 2.1                                          | [2]                             |           |
| SKOV-3               | Control            | 3.5 ± 0.6                                     | 2.1 ± 0.4                                           | 5.6 ± 1.0                       | [9]       |
| Anlotinib (5<br>μM)  | 12.7 ± 1.5         | 6.8 ± 0.9                                     | 19.5 ± 2.4                                          | [9]                             |           |



Data are presented as mean ± standard deviation.

Table 2: Quantification of Apoptosis by TUNEL Assay

| Cell Line        | Treatment (24h) | Percentage of<br>TUNEL-Positive<br>Cells (%) | Reference |
|------------------|-----------------|----------------------------------------------|-----------|
| MCF-7            | DMSO (Control)  | 3.2 ± 0.7                                    | [6]       |
| Anlotinib (2 μM) | 11.5 ± 1.9      | [6]                                          |           |
| Anlotinib (4 μM) | 24.8 ± 3.1      | [6]                                          | _         |
| Anlotinib (6 μM) | 41.3 ± 4.5      | [6]                                          |           |

Data are presented as mean ± standard deviation.

Table 3: Relative Protein Expression Changes by Western Blot

| Cell Line | Treatment                | Bax/Bcl-2<br>Ratio (Fold<br>Change) | Cleaved<br>Caspase-3<br>(Fold<br>Change) | Cleaved<br>PARP (Fold<br>Change) | Reference |
|-----------|--------------------------|-------------------------------------|------------------------------------------|----------------------------------|-----------|
| MCF-7     | Anlotinib (6<br>μΜ, 24h) | ~3.5                                | ~4.2                                     | Not Reported                     | [6]       |
| DOHH2     | Anlotinib (5<br>μΜ, 48h) | Upregulation of BAX                 | Activation                               | Degradation                      | [10]      |
| RL        | Anlotinib (5<br>μΜ, 48h) | Upregulation of BAX                 | Activation                               | Degradation                      | [10]      |

Fold change is relative to the vehicle-treated control group.

# Experimental Protocols Annexin V/Propidium Iodide (PI) Staining Protocol



## Methodological & Application

Check Availability & Pricing

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. [11]

Workflow Diagram:





Click to download full resolution via product page

Caption: Workflow for Annexin V/PI apoptosis assay.



### Materials:

- Annexin V-FITC/PI Apoptosis Detection Kit (e.g., from BD Biosciences, Thermo Fisher Scientific, Abcam)[12][13]
- 1X Phosphate-Buffered Saline (PBS)
- 1X Binding Buffer
- Flow cytometer

### Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Anlotinib
  for the specified time. Include a vehicle-treated (e.g., DMSO) control group.[2]
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS
  and detach using trypsin. Combine with the supernatant containing floating cells to ensure all
  apoptotic cells are collected.[11]
- Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[12]
- Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.[12] Transfer 100 μL of the cell suspension (~1 x 10<sup>5</sup> cells) to a flow cytometry tube.[12]
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
- Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[12]

## **TUNEL Assay Protocol**

Principle: The TUNEL assay detects DNA fragmentation by labeling the 3'-hydroxyl termini in the DNA breaks with labeled dUTPs, catalyzed by the enzyme Terminal deoxynucleotidyl



Transferase (TdT). This is a hallmark of late-stage apoptosis.[7]

Workflow Diagram:





### Click to download full resolution via product page

Caption: Workflow for TUNEL assay on adherent cells.

#### Materials:

- TUNEL Assay Kit (e.g., from Abcam, Thermo Fisher Scientific, BioTnA)[14][15]
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Solution (e.g., 0.1-0.25% Triton™ X-100 in PBS)[14]
- DAPI or Hoechst for nuclear counterstaining[6][14]
- Fluorescence Microscope

### Procedure:

- Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with Anlotinib as required.
- Fixation: After treatment, wash cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.[6][7]
- Permeabilization: Wash the fixed cells with PBS. Permeabilize the cells by incubating with Permeabilization Solution for 20 minutes at room temperature.[14]
- TUNEL Reaction: Wash the cells with PBS. Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.[7] Apply the mixture to the cells and incubate for 60 minutes at 37°C in a humidified, dark chamber.[6][14]
- Staining and Imaging: Stop the reaction by washing with PBS. Counterstain the nuclei with DAPI or Hoechst.[6][7] Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.[7] TUNEL-positive cells will show fluorescence at the site of DNA fragmentation.[7]



## Western Blotting Protocol for Apoptosis-Related Proteins

Principle: Western blotting allows for the semi-quantitative detection of specific proteins. In the context of apoptosis, this method is used to measure changes in the levels of pro-apoptotic proteins (e.g., Bax, Bak, Cleaved Caspase-3, Cleaved PARP) and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[6][10]

### Materials:

- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, β-actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate

### Procedure:

- Protein Extraction: Treat cells with Anlotinib, then wash with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 μg) and separate them by size on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.



- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After
  washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1
  hour at room temperature.
- Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the relative protein expression, often normalized to a loading control like β-actin.

## **Caspase-3/7 Activity Assay Protocol**

Principle: This assay uses a specific substrate for caspase-3 and caspase-7 that, when cleaved, generates a luminescent or fluorescent signal. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.[16]

### Materials:

- Caspase-Glo® 3/7 Assay Kit (Promega) or similar[16]
- White-walled multi-well plates (for luminescence)
- Luminometer

### Procedure:

- Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Anlotinib.
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[16]
- Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
   [16] Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 μL of reagent to 100 μL of medium).[16]



- Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.
- Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the caspase activity.[16]

## **Signaling Pathways of Anlotinib-Induced Apoptosis**

**Anlotinib** induces apoptosis through multiple signaling pathways. As a multi-target TKI, it inhibits receptor tyrosine kinases like VEGFR and PDGFR, which in turn affects downstream pro-survival pathways such as PI3K/Akt and MEK/ERK.[2][17][18] Inhibition of these pathways leads to the modulation of Bcl-2 family proteins, promoting the mitochondrial (intrinsic) pathway of apoptosis.[17]





Click to download full resolution via product page

Caption: Anlotinib-induced apoptosis signaling pathway.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Anlotinib as a promising inhibitor on tumor growth of oral squamous cell carcinoma through cell apoptosis and mitotic catastrophe PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Anlotinib Suppressed Ovarian Cancer Progression via Inducing G2/M Phase Arrest and Apoptosis [mdpi.com]
- 4. AnIotinib exerts anti-cancer efficiency on lung cancer stem cells in vitro and in vivo through reducing NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. elrig.org [elrig.org]
- 9. Anlotinib Suppressed Ovarian Cancer Progression via Inducing G2/M Phase Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medsci.org [medsci.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
   SG [thermofisher.com]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific NL [thermofisher.com]
- 15. biotna.net [biotna.net]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]



- 18. Anlotinib Exerts Anti-Cancer Effects on KRAS-Mutated Lung Cancer Cell Through Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Methods for Assessing Anlotinib-Induced Apoptosis In Vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662124#methods-for-assessing-anlotinib-induced-apoptosis-in-vitro]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com